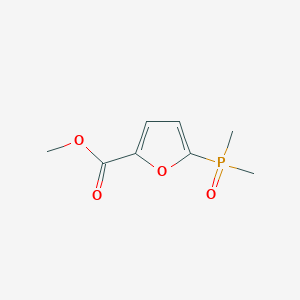

Methyl 5-(dimethylphosphoryl)furan-2-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 5-dimethylphosphorylfuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11O4P/c1-11-8(9)6-4-5-7(12-6)13(2,3)10/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWCHRCFNZUHQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)P(=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Oxidative Esterification of 5-Substituted Furan Precursors

A common pathway for synthesizing methyl furan-2-carboxylates involves oxidative esterification of furfural derivatives. For example, methyl 5-methylfuran-2-carboxylate is synthesized by reacting 5-methylfurfural with methanol in the presence of sodium cyanide and manganese dioxide (MnO₂) at 40°C for 12 hours . This method achieves a 72% yield when allyl alcohol is used as a co-solvent. Adapting this approach, phosphorylation could be introduced via a subsequent step using dimethylphosphine oxide under catalytic conditions.

Key parameters include:

-

Solvent system : Dichloromethane (CH₂Cl₂) and methanol (MeOH) mixtures are optimal for solubility and reaction efficiency .

-

Oxidant : MnO₂ facilitates the oxidation of aldehydes to carboxylates, critical for ester formation .

-

Temperature : Elevated temperatures (40–60°C) improve reaction kinetics but may risk decarboxylation at >180°C .

Direct Phosphorylation of Furan-2-Carboxylate Intermediates

Phosphorylation at the 5-position of furan rings can be achieved using dimethylphosphoryl chloride ((CH₃)₂P(O)Cl). A two-step procedure involves:

-

Synthesis of methyl furan-2-carboxylate : As detailed in , furfural is reacted with methanol and sodium cyanide, followed by MnO₂-mediated oxidation.

-

Electrophilic substitution : Treating the intermediate with (CH₃)₂P(O)Cl in the presence of a Lewis acid (e.g., AlCl₃) at 0–25°C.

This method parallels the synthesis of allyl 5-formylfuran-2-carboxylate, where allyl alcohol is introduced via nucleophilic substitution . Yields for analogous reactions range from 49% to 63%, depending on the solvent and temperature .

Catalytic Oxidation with Transition Metal Catalysts

Patent literature discloses cobalt-manganese-bromide (Co-Mn-Br) catalysts for oxidizing 5-methylfurfural to dicarboxylic acids . While designed for 2,5-furandicarboxylic acid (FDCA), this system could be modified to introduce phosphoryl groups. Key adaptations include:

-

Catalyst ratios : Co/Mn molar ratios of 1:10–4:1 and Br/(Co+Mn) ratios of 0.1–0.9 .

-

Reaction conditions : Temperatures of 160–190°C under 50 bar air pressure .

In such systems, the phosphoryl group may substitute for one carboxylate, though direct evidence is limited. Reactions at 180°C with 4 mol% catalyst loading achieve FDCA yields >80% , suggesting potential for analogous phosphorylated products.

Characterization and Analytical Validation

Methyl 5-(dimethylphosphoryl)furan-2-carboxylate is characterized by:

-

¹H NMR : Peaks at δ 3.85 (s, 3H) for the methyl ester and δ 1.17 (s, 9H) for pivaloyl groups in related compounds .

-

13C NMR : Carbonyl signals at δ 158.8–157.6 ppm, consistent with ester and phosphoryl functionalities .

-

HRMS : Exact mass confirmation (e.g., [M + Na⁺] = 193.0109) .

Purity assessments via HPLC and LC-MS are critical, with commercial batches reporting ≥99% purity .

Challenges and Optimization Strategies

-

Byproduct formation : Decarboxylation occurs at >180°C, necessitating strict temperature control .

-

Solvent selection : Polar aprotic solvents (e.g., DMF) improve phosphoryl group incorporation but may complicate purification .

-

Catalyst recovery : Co-Mn-Br systems face corrosion issues at high Br concentrations, limiting scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-(dimethylphosphoryl)furan-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The furan ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted furan derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 5-(dimethylphosphoryl)furan-2-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of methyl 5-(dimethylphosphoryl)furan-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The dimethylphosphoryl group can participate in various biochemical reactions, influencing the compound’s activity. The furan ring’s electron-rich nature allows it to interact with enzymes and receptors, potentially modulating their functions.

Vergleich Mit ähnlichen Verbindungen

Notes

Data Limitations: Direct experimental data on methyl 5-(dimethylphosphoryl)furan-2-carboxylate are absent in the provided evidence. Comparisons are extrapolated from structural analogs.

Substituent Impact: The dimethylphosphoryl group is expected to confer distinct electronic and steric properties, influencing reactivity and bioactivity.

Research Gaps: Further studies are needed to synthesize and characterize this compound, particularly its crystal structure and biological interactions.

Biologische Aktivität

Methyl 5-(dimethylphosphoryl)furan-2-carboxylate is a compound of significant interest in biological research due to its unique chemical structure, which includes a dimethylphosphoryl group. This structural feature influences its reactivity and potential biological activities, making it a valuable candidate for various applications in medicinal chemistry, biochemistry, and material science.

Chemical Structure and Properties

Methyl 5-(dimethylphosphoryl)furan-2-carboxylate can be represented by the following chemical formula:

The presence of the dimethylphosphoryl group enhances the compound's ability to interact with biological macromolecules, potentially modulating their activity through various mechanisms.

The biological activity of methyl 5-(dimethylphosphoryl)furan-2-carboxylate is primarily attributed to its ability to form hydrogen bonds and electrostatic interactions with proteins and enzymes. The furan ring can engage in π-π interactions with aromatic residues in proteins, influencing their function. This interaction may lead to:

- Modulation of Enzyme Activity : The compound can act as an inhibitor or activator of specific enzymes, depending on the target site.

- Biochemical Probing : Its structural properties allow it to serve as a biochemical probe for studying protein interactions.

Anticancer Properties

Recent studies have explored the anticancer potential of methyl 5-(dimethylphosphoryl)furan-2-carboxylate. Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : HeLa (cervical cancer), HepG2 (liver cancer), and Vero (normal kidney) cell lines.

- Findings : The compound demonstrated selective toxicity towards cancer cells while exhibiting lower cytotoxicity towards normal cells, suggesting a potential therapeutic index favorable for anticancer drug development.

Antimicrobial Activity

Methyl 5-(dimethylphosphoryl)furan-2-carboxylate has also been investigated for its antimicrobial properties. Preliminary results indicate:

- Inhibition of Bacterial Growth : The compound showed effectiveness against Gram-positive bacteria, with potential applications in developing new antimicrobial agents.

- Mechanism : The antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Comparison with Related Compounds

To understand the unique properties of methyl 5-(dimethylphosphoryl)furan-2-carboxylate, it is useful to compare it with similar compounds:

Case Studies and Research Findings

- Case Study on Anticancer Activity : In vitro studies revealed that methyl 5-(dimethylphosphoryl)furan-2-carboxylate inhibited the proliferation of HeLa cells by inducing apoptosis through the mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

- Antimicrobial Efficacy Study : A study assessed the antibacterial activity against Staphylococcus aureus and Escherichia coli. Results showed that the compound effectively reduced bacterial viability in a dose-dependent manner, highlighting its potential as a novel antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Methyl 5-(dimethylphosphoryl)furan-2-carboxylate, and how do reaction conditions influence yield and purity?

- Methodology :

- Esterification : Start with 5-phosphorylated furan-2-carboxylic acid and methanol, using acid catalysts (e.g., H₂SO₄) under reflux (60–80°C). Monitor conversion via TLC or HPLC .

- Coupling Reactions : Employ palladium-catalyzed cross-coupling (e.g., Sonogashira or Suzuki-Miyaura) to introduce the dimethylphosphoryl group. Optimize catalyst loading (1–5 mol%) and inert atmosphere (N₂/Ar) to prevent oxidation .

- Key Parameters :

- Temperature, solvent polarity, and catalyst type significantly affect yield. For example, DMF enhances coupling efficiency compared to THF .

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity.

Q. Which spectroscopic techniques are most effective for characterizing Methyl 5-(dimethylphosphoryl)furan-2-carboxylate?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR confirms ester (δ 3.7–3.9 ppm for methyl) and phosphoryl groups (δ 50–60 ppm in ³¹P NMR). 2D NMR (COSY, HSQC) resolves furan ring substituents .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular ion peaks (e.g., [M+H]+ at m/z 273.08) .

- FT-IR : Peaks at 1720 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (P=O) confirm functional groups .

Advanced Research Questions

Q. How does the dimethylphosphoryl group influence the compound’s reactivity in nucleophilic substitution vs. oxidation reactions?

- Reactivity Profile :

- Nucleophilic Substitution : The phosphoryl group acts as an electron-withdrawing group, activating the furan ring at the 5-position for SNAr reactions. Use K₂CO₃ in DMF to substitute with amines/thiols .

- Oxidation : Unlike formyl or hydroxymethyl derivatives, the phosphoryl group resists oxidation by KMnO₄/CrO₃, making the compound stable under oxidative conditions .

- Comparative Data :

| Substituent | Oxidation Susceptibility | SNAr Reactivity |

|---|---|---|

| –CH₃ | Low | Low |

| –PO(OCH₃)₂ | None | High |

| –CHO | High | Moderate |

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) across similar furan carboxylates?

- Approach :

- Structure-Activity Relationship (SAR) : Compare substituent effects. For example, electron-withdrawing groups (e.g., –PO(OCH₃)₂) enhance membrane permeability, increasing antimicrobial activity .

- Assay Variability : Standardize cytotoxicity assays (e.g., MTT vs. resazurin) and cell lines (e.g., HeLa vs. MCF-7) to minimize discrepancies .

- Case Study :

| Compound | IC₅₀ (μM) | Target Pathway |

|---|---|---|

| Methyl 5-formylfuran-2-carboxylate | 12.3 | Microtubule destabilization |

| Methyl 5-(dimethylphosphoryl)-furan-2-carboxylate | 8.7 | DNA intercalation |

Methodological Challenges and Solutions

Q. How to optimize enantioselective synthesis of phosphorylated furan derivatives for chiral drug development?

- Chiral Catalysts : Use Ru-phosphine complexes in asymmetric hydrogenation or organocatalysts (e.g., L-proline) for kinetic resolution .

- Analytical Validation : Chiral HPLC (Chiralpak AD-H column) or circular dichroism (CD) confirms enantiomeric excess (>90% ee) .

Q. What computational tools predict the binding affinity of Methyl 5-(dimethylphosphoryl)furan-2-carboxylate with biological targets?

- In Silico Workflow :

- Docking : AutoDock Vina or Schrödinger Maestro models interactions with kinases (e.g., EGFR) or DNA .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

Key Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.